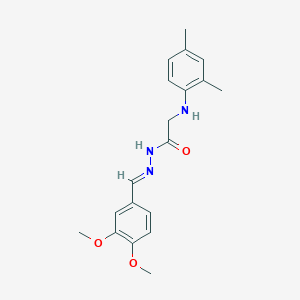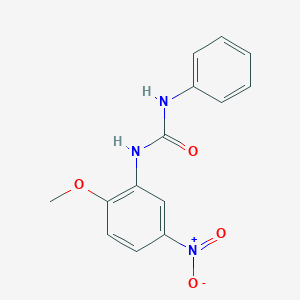
1-(2-methoxy-5-nitrophenyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a methoxy group and a nitro group on the phenyl ring, which are attached to the urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea typically involves the reaction of 2-methoxy-5-nitroaniline with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Halogens (chlorine, bromine), alkyl halides, Lewis acids as catalysts.
Major Products Formed
Reduction: Formation of N-(2-methoxy-5-aminophenyl)-N’-phenylurea.
Oxidation: Formation of N-(2-hydroxy-5-nitrophenyl)-N’-phenylurea.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methoxy-5-nitrophenyl)-N’-phenylurea involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The presence of the methoxy and nitro groups can influence the compound’s binding affinity and specificity towards its targets. Additionally, the compound may modulate signaling pathways involved in cellular processes such as proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-methoxy-5-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a urea moiety.
N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide: Contains a phenylacetamide group.
N-(2-methoxy-5-nitrophenyl)-2,3-diphenylacrylamide: Contains a diphenylacrylamide group.
Uniqueness
N-(2-methoxy-5-nitrophenyl)-N’-phenylurea is unique due to the presence of both the methoxy and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The urea moiety also contributes to its distinct properties compared to similar compounds with different functional groups.
Propriétés
Formule moléculaire |
C14H13N3O4 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
1-(2-methoxy-5-nitrophenyl)-3-phenylurea |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-8-7-11(17(19)20)9-12(13)16-14(18)15-10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16,18) |
Clé InChI |
RRTMMOJLZVSKHN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
SMILES canonique |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


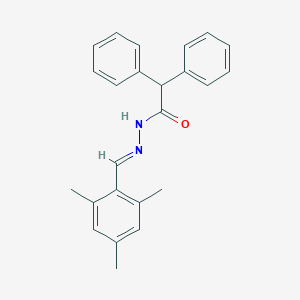
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323217.png)
![N'-[(5-bromo-2-thienyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323218.png)
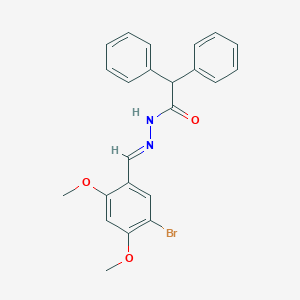
![N'-[(2-methoxy-1-naphthyl)methylene]-2,2-diphenylacetohydrazide](/img/structure/B323220.png)
![N'-[(9-ethyl-9H-carbazol-3-yl)methylene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323221.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-methoxyphenyl)acetohydrazide](/img/structure/B323222.png)
![N'-[2-(benzyloxy)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B323224.png)
![5-Nitro-2-[(2-thienylmethylene)amino]phenol](/img/structure/B323226.png)
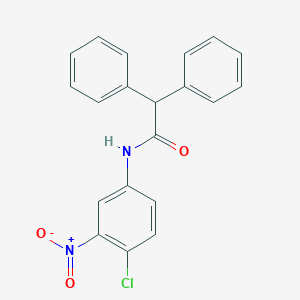
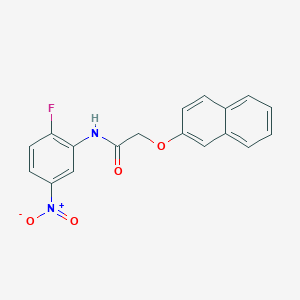
![N'-[(1E)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]-2-(2-methylanilino)acetohydrazide](/img/structure/B323234.png)
![4-(2-{4-[2-(4-anilino-4-oxobutanoyl)carbohydrazonoyl]benzylidene}hydrazino)-4-oxo-N-phenylbutanamide](/img/structure/B323236.png)
